Product packaging for 3H-Imidazo[4,5-B]pyridin-7-OL(Cat. No.:)

3H-Imidazo[4,5-B]pyridin-7-OL

Cat. No.: B11922182
M. Wt: 135.12 g/mol
InChI Key: WFJKUHVPYOQFFQ-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-7-ol (CAS 860259-49-0) is a heterocyclic building block of significant interest in medicinal chemistry due to its structural resemblance to purines . This compound serves as a versatile scaffold for the development of novel therapeutic agents. Research into imidazo[4,5-b]pyridine derivatives has revealed a broad spectrum of pharmacological activities. These compounds have demonstrated potent anticancer properties by acting as inhibitors of critical enzymes like cyclin-dependent kinase 9 (CDK9) , and other serine/threonine kinases such as Aurora A kinase and TBK1/IKK-ɛ, which are promising targets for oncology drug discovery . Furthermore, this chemical class shows substantial antimicrobial potential. Novel derivatives have been designed as DprE1 enzyme inhibitors, exhibiting potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, positioning them as promising leads for new antitubercular agents . Additional research areas include the development of treatments for inflammatory disorders, as evidenced by recent patent activity surrounding imidazo[4,5-b]pyridine compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B11922182 3H-Imidazo[4,5-B]pyridin-7-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1,4-dihydroimidazo[4,5-b]pyridin-7-one

InChI

InChI=1S/C6H5N3O/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)

InChI Key

WFJKUHVPYOQFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)NC=N2

Origin of Product

United States

Synthetic Methodologies for 3h Imidazo 4,5 B Pyridin 7 Ol and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for constructing the imidazo[4,5-b]pyridine core often rely on condensation and cyclization reactions, which form the foundational routes for accessing this heterocyclic system.

Condensation Reactions from 2,3-Diaminopyridines

A cornerstone in the synthesis of imidazo[4,5-b]pyridines is the condensation reaction of 2,3-diaminopyridines with various carbonyl compounds or their equivalents. mdpi.comnih.gov This approach is analogous to the classical synthesis of benzimidazoles. nih.gov

The reaction typically involves heating a 2,3-diaminopyridine (B105623) with a carboxylic acid, such as formic acid, to yield the corresponding imidazo[4,5-b]pyridine. nih.gov For instance, the synthesis of the parent 3H-imidazo[4,5-b]pyridine can be achieved by reacting 2,3-diaminopyridine with formic acid. nih.gov Similarly, derivatives can be prepared by using substituted carboxylic acids.

Other carbonyl-containing reagents like aldehydes can also be employed. The reaction of 2,3-diaminopyridines with aldehydes proceeds via an oxidative cyclocondensation, often in the presence of an oxidizing agent like p-benzoquinone, to form 2-substituted imidazo[4,5-b]pyridines. mdpi.com In some cases, the reaction can proceed under thermal conditions in water with air oxidation. nih.gov

The use of orthoesters, such as triethyl orthoformate, provides another efficient route. Refluxing 2,3-diaminopyridine in triethyl orthoformate, followed by treatment with hydrochloric acid, can produce the imidazo[4,5-b]pyridine ring system in good yields. nih.gov

Reactant 1Reactant 2ConditionsProductYieldReference
2,3-DiaminopyridineFormic AcidReflux3H-Imidazo[4,5-b]pyridineNot specified nih.gov
5-Bromo-2,3-diaminopyridineBenzaldehydep-Benzoquinone6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine46% mdpi.com
2,3-DiaminopyridineTriethyl OrthoformateReflux, then HCl3H-Imidazo[4,5-b]pyridine83% nih.gov
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal2-Aryl-1H-imidazo[4,5-b]pyridines83-87% nih.gov

Cyclization Strategies Involving Nitro Reduction

An alternative and powerful strategy for the synthesis of the imidazo[4,5-b]pyridine core involves the reductive cyclization of a suitably substituted nitropyridine precursor. This method typically starts with a 2-amino-3-nitropyridine (B1266227) or a 3-amino-2-nitropyridine (B78374) derivative.

A common approach is the one-step reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. mdpi.com This reaction is believed to proceed through the reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization. Another method involves the use of stannous chloride (SnCl₂·2H₂O) as a reductant for the reaction between 2-nitro-3-aminopyridine and ketones. mdpi.com

The reduction of a nitro group to an amine is a key step. Various reducing agents can be employed, including metals like iron in acetic acid, to facilitate this transformation, which is then followed by a separate cyclization step. nih.govbohrium.com For example, 3-nitropyridin-4-amine can be reduced with iron and acetic acid, and the resulting 3,4-diaminopyridine (B372788) can be condensed with triethyl orthoformate. nih.gov

Starting MaterialReagent(s)Reducing AgentProductYieldReference
2-Nitro-3-aminopyridineAldehydesNa₂S₂O₄3H-Imidazo[4,5-b]pyridinesNot specified mdpi.com
2-Nitro-3-aminopyridineKetonesSnCl₂·2H₂O1H-Imidazo[4,5-b]pyridinesNot specified mdpi.com
3-Nitropyridin-4-amineTriethyl OrthoformateFe, Acetic AcidImidazo[4,5-c]pyridine32-99% nih.gov

Modern and Sustainable Synthetic Protocols

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid methods for the synthesis of imidazo[4,5-b]pyridines. These modern approaches often offer advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. eurjchem.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. eurjchem.comresearchgate.net For the synthesis of imidazo[4,5-b]pyridine derivatives, microwave-assisted methods have been shown to reduce reaction times from hours to minutes while often improving yields. mdpi.comeurjchem.comresearchgate.net

One such application is the condensation of 2,3-diaminopyridines with carboxylic acids or aldehydes. nih.goveurjchem.comresearchgate.net For example, the reaction of 5-bromo-2,3-diaminopyridine with substituted aldehydes can be carried out under microwave irradiation in DMF to produce 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines in just 5-6 minutes. eurjchem.comresearchgate.net

Microwave-assisted synthesis is also effective for palladium-catalyzed cross-coupling reactions, enabling the rapid derivatization of the imidazo[4,5-b]pyridine core. mdpi.com

ReactantsConditionsTimeYieldReference
5-Bromo-2,3-diaminopyridine, Substituted AldehydesMicrowave (900 W), DMF, 110 °C5-6 minHigh eurjchem.comresearchgate.net
2-Amino-3-hydroxypyridine, Carboxylic AcidsMicrowave (100 W), Silica gelNot specified71-92% mdpi.com
Imidazo[4,5-b]pyridine, β-BromostyrenesMicrowave, Pd(OAc)₂, CuI, 120 °C30 minModerate to good mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of imidazo[4,5-b]pyridines is no exception. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium catalysts are particularly versatile and widely used in the synthesis and functionalization of imidazo[4,5-b]pyridines. beilstein-journals.orgnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, provide a powerful means to introduce aryl and heteroaryl substituents onto the imidazo[4,5-b]pyridine scaffold. mdpi.commdpi.com

A facile synthesis of imidazo[4,5-b]pyridines has been described using a palladium-catalyzed amide coupling reaction between 2-chloro-3-amino-heterocycles and amides. nih.gov This method allows for rapid access to products with substitution at the N1 and C2 positions. nih.gov

Furthermore, microwave-assisted palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the rapid derivatization of the imidazo[4,5-b]pyridine core, demonstrating compatibility with a broad range of arylboronic acids. mdpi.com Ligand-free palladium-catalyzed reactions under microwave irradiation have also been developed for the synthesis of complex imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds. rsc.org

Reaction TypeReactantsCatalyst SystemProductReference
Amide Coupling2-Chloro-3-amino-heterocycles, AmidesPd catalystN1, C2-substituted Imidazo[4,5-b]pyridines nih.gov
Suzuki-Miyaura Cross-Coupling2-Halo-imidazo[4,5-b]pyridines, Arylboronic acids(A-taphos)₂PdCl₂2-Aryl-imidazo[4,5-b]pyridines mdpi.com
Direct Alkenylation3H-Imidazo[4,5-b]pyridine, β-BromostyrenesPd(OAc)₂/CuIC-2 Alkenylated Imidazo[4,5-b]pyridines mdpi.com
Copper-Catalyzed Methods

Copper catalysis has emerged as a significant tool for the synthesis and functionalization of the imidazo[4,5-b]pyridine core. These methods are valued for their efficiency in forming crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

One prominent approach involves a one-pot, multicomponent copper-catalyzed amination of N-pyridyl imines. In this domino reaction, the imine acts as a directing group, chelating to the copper catalyst to facilitate the transformation of pyridinamines, aldehydes, and an azide (B81097) into the desired imidazo[4,5-b]pyridine structure. researchgate.net This method is noted for its wide substrate scope and the ability to generate diverse derivatives. researchgate.net

Direct C-H activation and functionalization represent another key application of copper catalysis. Researchers have demonstrated that N-protected imidazo[4,5-b]pyridines can undergo efficient C2-arylation. rsc.org Mechanistic studies suggest this transformation proceeds through a concerted-metallation-deprotonation pathway, which is facilitated by the coordination of copper(I) iodide to the imidazo[4,5-b]pyridine ring system. rsc.org

Furthermore, direct C-2 alkynylation of 3H-imidazo[4,5-b]pyridines has been achieved using copper catalysts such as copper(II) acetate (B1210297) (Cu(OAc)₂) or a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂). beilstein-journals.org This reaction involves the coupling of an N-protected imidazo[4,5-b]pyridine with gem-dihaloalkenes via C-H alkynylation, showcasing the versatility of copper in forging C-C bonds at a specific position on the heterocycle. beilstein-journals.org Co-catalysis with palladium is also a feature in some methods, such as the Pd/Cu co-catalyzed Sonogashira coupling reaction between 2-amino-1-(2-propynyl)pyridinium bromide and aryl iodides to form the imidazo[4,5-b]pyridine skeleton. beilstein-journals.org

Catalyst System Reaction Type Key Features Reference
Copper CatalystOne-Pot Multicomponent AminationUses N-pyridyl imine as a directing group; domino approach. researchgate.net
Copper(I) IodideC2-Arylation (C-H Activation)Facilitates a concerted-metallation-deprotonation mechanism. rsc.org
Cu(OAc)₂ or CuBr·SMe₂C-2 AlkynylationDirect functionalization via C-H alkynylation with gem-dihaloalkenes. beilstein-journals.org
Pd-Cu Co-catalysisSonogashira CouplingReaction of pyridinium (B92312) bromide with aryl iodides in water. beilstein-journals.org

Metal-Free and Green Chemistry Approaches

In response to the increasing demand for environmentally sustainable chemical processes, several metal-free and green chemistry approaches for the synthesis of imidazo[4,5-b]pyridines have been developed. These methods prioritize the use of non-toxic reagents, environmentally benign solvents, and energy-efficient conditions.

A notable green procedure involves the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine (B167233) in an environmentally friendly H₂O-IPA (water-isopropyl alcohol) solvent system. nih.govacs.org This method proceeds through a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction with primary amines, followed by the in-situ reduction of the nitro group and subsequent heteroannulation with aldehydes. nih.govacs.org The process is notable for being base-free and requiring only one chromatographic purification step, aligning with the principles of green chemistry. nih.govacs.org

Another eco-friendly approach is a one-pot, three-component synthesis that utilizes phosphoric acid as an effective catalyst in glycerol (B35011), a biodegradable and non-toxic solvent. researchgate.net This reaction, which brings together diethyl phthalate, anilines, and pyridine-2,3-diamine, is characterized by short reaction times, an easy workup, and excellent yields. researchgate.net The use of glycerol is advantageous due to its high boiling point, which can accelerate reaction rates at elevated temperatures. researchgate.net

Furthermore, a facile and environmentally benign methodology has been developed for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines by reacting 2,3-diaminopyridine with various substituted aryl aldehydes in water. researchgate.netmdpi.com This reaction proceeds under thermal conditions without the need for any external oxidative reagents, yielding the products through an air oxidative cyclocondensation in excellent yields. researchgate.netmdpi.com The use of water as the solvent and air as the oxidant makes this a particularly green and economical process. researchgate.net

Approach Starting Materials Solvent/Catalyst Key Features Reference
Tandem SNAr/Reduction/Cyclization2-Chloro-3-nitropyridine, primary amines, aldehydesH₂O-IPA (solvent)Metal- and base-free; one-pot synthesis; green solvent. nih.govacs.org
Three-Component ReactionDiethyl phthalate, anilines, pyridine-2,3-diamineGlycerol (solvent), Phosphoric Acid (catalyst)Eco-friendly solvent; short reaction time; excellent yields. researchgate.net
Oxidative Cyclocondensation2,3-Diaminopyridine, aryl aldehydesWater (solvent)Metal- and catalyst-free; uses air as the oxidant. researchgate.netmdpi.com

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like imidazo[4,5-b]pyridines from simple, readily available precursors in a single synthetic operation. bohrium.com This approach is favored for its atom economy, reduced waste generation, and operational simplicity. bohrium.com

Several MCRs have been successfully applied to the construction of the imidazo[4,5-b]pyridine scaffold. A copper-catalyzed, one-pot, three-component reaction transforms commercial pyridinamines, aldehydes, and an azide into valuable imidazo[4,5-b]pyridine derivatives. researchgate.net This domino process is directed by an imine intermediate that chelates to the copper catalyst, guiding the subsequent bond formations. researchgate.net

Metal-free MCRs have also been established. A highly efficient, clean, and simple one-pot procedure synthesizes the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine, primary amines, and substituted aldehydes. nih.govacs.org The reaction is conducted in a green H₂O-IPA solvent mixture and proceeds via a tandem sequence of SNAr reaction, nitro group reduction, and heterocyclization, providing structurally diverse products in excellent yields. nih.govacs.org

Another example of a green MCR is the phosphoric acid-catalyzed, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. researchgate.net This reaction uses diethyl phthalate, anilines, and pyridine-2,3-diamine as the components and glycerol as the reaction medium, offering an eco-friendly route with high efficiency and a simple workup. researchgate.net

Reaction Type Components Catalyst/Conditions Key Features Reference
Copper-Catalyzed AminationPyridinamines, Aldehydes, AzideCopper catalystOne-pot, multicomponent, domino reaction. researchgate.net
Tandem SNAr-Reduction-Heterocyclization2-Chloro-3-nitropyridine, Primary Amines, AldehydesMetal-free, H₂O-IPA solventGreen, base-free, diversity-oriented synthesis. nih.govacs.org
Phosphoric Acid-Catalyzed CondensationDiethyl Phthalate, Anilines, Pyridine-2,3-diamineH₃PO₄, GlycerolEco-friendly, three-component, excellent yields. researchgate.net

Regioselective Synthesis of Imidazo[4,5-B]pyridine Scaffolds

Regioselectivity is a critical aspect of synthesizing imidazo[4,5-b]pyridine derivatives, as the biological activity of these compounds can be highly dependent on the precise placement of substituents. Significant efforts have been directed toward controlling substitution at the C2, N1, and N3 positions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for achieving regioselective C2-functionalization. The Buchwald-Hartwig cross-coupling reaction, for instance, provides facile access to C2-substituted imidazo[4,5-b]pyridine analogues. researchgate.net Using a catalytic system of Pd(OAc)₂ and a ligand such as Xantphos has been effective for coupling 2-halo imidazo[4,5-b]pyridines with various nucleophiles. researchgate.net Similarly, direct C-H arylation at the C2 position can be achieved using palladium and copper catalytic systems, allowing for the divergent and selective elaboration of the scaffold. rsc.org

The selective synthesis of N-1 or N-3 substituted isomers can be controlled by the choice of precursors and reaction conditions. A versatile intermediate, 2-formamido-3-aminopyridine, can be used to generate either isomer regioselectively. researchgate.net Reductive amination of aldehydes with this intermediate using borane-pyridine in acetic acid affords the N-1 substituted imidazo[4,5-b]pyridines in a single step. researchgate.net In contrast, reacting the same intermediate with alkyl halides in the presence of a base like cesium carbonate leads to the formation of N-3 substituted imidazo[4,5-b]pyridines. researchgate.net

Target Position Methodology Precursor/Catalyst Outcome Reference
C2-PositionBuchwald-Hartwig Cross-Coupling2-Halo imidazo[4,5-b]pyridine / Pd(OAc)₂, XantphosC2-arylation with pyridone nucleophiles. researchgate.net
C2-PositionDirect C-H ArylationN3-protected imidazo[4,5-b]pyridine / Pd/Cu catalysisSelective introduction of aryl groups at C2. rsc.org
N1-PositionReductive Amination2-Formamido-3-aminopyridine, Aldehydes / Borane-pyridineRegioselective synthesis of N1-substituted isomers. researchgate.net
N3-PositionAlkylation2-Formamido-3-aminopyridine, Alkyl halides / Cesium carbonateRegioselective synthesis of N3-substituted isomers. researchgate.net

Advanced Precursor Synthesis for 3H-Imidazo[4,5-B]pyridin-7-OL Analogs

The construction of complex this compound analogs often relies on the synthesis of advanced, highly functionalized precursors. These precursors can either be elaborated into the final heterocyclic system or coupled to a pre-existing imidazopyridine core. This strategy allows for the late-stage introduction of molecular diversity.

One advanced synthetic approach involves building the pyridine (B92270) ring onto a pre-existing, functionalized imidazole (B134444). For example, 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles serve as versatile precursors. mdpi.com These molecules can react with reagents like malononitrile (B47326) under mild conditions to construct the fused pyridine ring, leading to highly functionalized 5-amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridines. mdpi.com This method is notable as it reverses the more common strategy of forming the imidazole ring from a substituted pyridine. mdpi.com

Another key strategy involves the preparation of complex coupling partners for use in reactions like the Suzuki cross-coupling. To introduce intricate moieties at specific positions, advanced precursors such as boronic acid pinacol (B44631) esters are synthesized. For instance, the synthesis of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives has been achieved using this method. nih.gov The required (1-((5-methylisoxazol-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid pinacol ester was prepared via alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and then coupled to the C7 position of the imidazo[4,5-b]pyridine scaffold. nih.gov This highlights the importance of multi-step precursor synthesis to access target molecules with desired complexity. nih.gov

Precursor Type Precursor Example Synthetic Strategy Resulting Structure Reference
Functionalized Imidazole1-Alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazolePyridine ring formation from an imidazole precursorHighly substituted imidazo[4,5-b]pyridines mdpi.com
Boronic Acid Ester(1-((5-Methylisoxazol-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid pinacol esterSuzuki cross-coupling with a halo-imidazopyridine7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives nih.gov
Sulfonamide4'-Bromomethylbiphenyl-2-tert-butylsulfonamideAlkylation of an imidazopyridine nitrogenN-substituted imidazo[4,5-b]pyridine derivatives prepchem.com

Reactivity and Chemical Transformations of 3h Imidazo 4,5 B Pyridin 7 Ol Derivatives

Functional Group Interconversions at the Imidazopyridine Nucleus

Functional group interconversions are fundamental transformations for modifying the core structure of imidazo[4,5-b]pyridine derivatives to access diverse analogues. These reactions often involve the conversion of substituents on the heterocyclic rings to other functional groups, enabling the exploration of structure-activity relationships.

One common strategy involves the manipulation of halo-substituted imidazopyridines. For instance, bromo-substituted derivatives, such as 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, serve as versatile precursors for further functionalization. mdpi.com The bromine atom can be displaced or participate in cross-coupling reactions to introduce new substituents.

Another key interconversion is the transformation of alcohol functionalities. For example, a hydroxymethyl group at the C-2 position can be oxidized to a carboxylic acid. A specific protocol involves treating 3H-imidazo[4,5-b]pyridin-2-ylmethanol with potassium permanganate (B83412) (KMnO4) and sodium carbonate (Na2CO3) in boiling water to yield 3H-imidazo[4,5-b]pyridine-2-carboxylic acid quantitatively. chemicalbook.com This conversion from an alcohol to a carboxylic acid significantly alters the electronic and physical properties of the molecule, opening avenues for further derivatization, such as amidation or esterification. smolecule.com

Below is a table summarizing key functional group interconversions on the imidazo[4,5-b]pyridine nucleus.

Starting MaterialReagent(s)ProductYield
3H-Imidazo[4,5-b]pyridin-2-ylmethanolKMnO4, Na2CO3, H2O3H-Imidazo[4,5-b]pyridine-2-carboxylic acid100% chemicalbook.com
6-Bromo-2-aryl-imidazo[4,5-b]pyridineVaries (e.g., cross-coupling partners)6-Substituted-2-aryl-imidazo[4,5-b]pyridineVaries

Directed Functionalization Strategies

Directed functionalization strategies enable the selective modification of specific positions on the imidazopyridine ring, which is crucial for developing compounds with desired biological activities. These methods often employ catalysts or directing groups to achieve high regioselectivity.

Direct C-H bond activation has emerged as a powerful and atom-economical tool for derivatizing heterocyclic systems like imidazopyridines. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.

The direct alkynylation at the C-2 position of the 3H-imidazo[4,5-b]pyridine ring represents a significant advancement in the functionalization of this scaffold. nih.gov Research has demonstrated a novel method utilizing gem-dibromoalkenes as stable and readily available electrophilic alkyne sources. nih.govacs.org This reaction is facilitated by an inexpensive copper catalyst system. nih.gov

The typical reaction conditions involve heating the 3H-imidazo[4,5-b]pyridine derivative with a gem-dibromoalkene in the presence of a copper catalyst (such as CuBr·SMe2 or Cu(OAc)2), a phosphine (B1218219) ligand (like DPEphos), and a base (LiOtBu) in 1,4-dioxane (B91453) at 120 °C. nih.govacs.org This protocol is compatible with a variety of substituents on both the imidazopyridine core and the dibromoalkene, allowing for the straightforward synthesis of diverse 2-alkynyl-3H-imidazo[4,5-b]pyridines, which are valuable structures in drug design. nih.govacs.org

The table below showcases examples of this C-2 alkynylation reaction.

Imidazopyridine Substrategem-DibromoalkeneCatalyst/Ligand/BaseProduct
3-Benzyl-3H-imidazo[4,5-b]pyridine1,1-Dibromo-2-phenyletheneCuBr·SMe2/DPEphos/LiOtBu3-Benzyl-2-(phenylethynyl)-3H-imidazo[4,5-b]pyridine
3-Propyl-3H-imidazo[4,5-b]pyridine1,1-Dibromo-2-(4-chlorophenyl)etheneCu(OAc)2/DPEphos/LiOtBu2-((4-Chlorophenyl)ethynyl)-3-propyl-3H-imidazo[4,5-b]pyridine

While C-H functionalization is a broad field, specific data on the direct C-3 carbonylation of the 3H-imidazo[4,5-b]pyridine nucleus is not extensively documented in the surveyed literature. In contrast, related isomers such as imidazo[1,2-a]pyridines have been shown to undergo C-3 formylation using reagents like DMSO under copper catalysis, demonstrating that C-3 functionalization is feasible within the broader imidazopyridine family. rsc.org However, the application of carbonylation reactions specifically at the C-3 position of the 3H-imidazo[4,5-b]pyridine isomer remains an area for further exploration.

N-alkylation is a common and critical reaction for modifying the imidazo[4,5-b]pyridine core, as the position of the alkyl group can significantly influence the compound's biological properties. fabad.org.tr The imidazo[4,5-b]pyridine scaffold presents multiple nitrogen atoms (N1, N3, and N4) that can potentially be alkylated, leading to issues of regioselectivity. fabad.org.trresearchgate.net

The alkylation reaction typically involves treating the imidazopyridine derivative with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in the presence of a base. uctm.edu Common conditions include using potassium carbonate (K2CO3) in dimethylformamide (DMF) or sodium hydride (NaH) in DMF. mdpi.comfabad.org.tr Phase-transfer catalysis (PTC) has also been employed effectively. researchgate.netuctm.edu

Studies have shown that the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives can lead to a mixture of N3 and N4 regioisomers. researchgate.net The precise structural assignment of these isomers is often challenging and typically requires advanced analytical techniques such as 2D-NOESY NMR spectroscopy. fabad.org.tr For example, alkylation of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene was found to yield mainly the N4 regioisomer. fabad.org.tr

The following table provides examples of N-alkylation reactions on imidazo[4,5-b]pyridine derivatives.

Imidazopyridine SubstrateAlkylating AgentBase/SolventMajor Product(s)
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3, TBAB/DMF3-Allyl-6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK2CO3, TBAB/DMF6-Bromo-2-(nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine uctm.edu
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileMethyl iodideNaH/DMF4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile mdpi.com
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodideNaH/DMF6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com

C-H Bond Activation and Functionalization

Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of the imidazo[4,5-b]pyridine system towards substitution reactions is dictated by the electronic properties of its constituent rings. The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Conversely, the fused imidazole (B134444) ring is electron-rich and more reactive towards electrophiles.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com Reactions like nitration or halogenation, which are common for benzene (B151609), require harsh conditions for pyridine itself and typically occur at the C-3 (meta) position to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. youtube.com The presence of the fused imidazole ring can further influence the regioselectivity, but generally, the pyridine moiety of the imidazopyridine core remains deactivated. Activating groups on the pyridine ring can facilitate electrophilic substitution. youtube.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient character of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, particularly when a good leaving group (such as a halide) is present at the C-2 or C-6 positions (ortho or para to the pyridine nitrogen). youtube.com The reaction proceeds via an addition-elimination mechanism, where the formation of a stable anionic intermediate (Meisenheimer complex) is a key step. youtube.com This reactivity is frequently exploited in the synthesis of imidazo[4,5-b]pyridine derivatives, for example, through the nucleophilic displacement of a chloride at the C-6 position. researchgate.net The presence of the fused imidazole ring and other substituents will modulate the reactivity of specific positions towards nucleophiles.

Oxidation and Reduction Pathways of the Imidazopyridine System

The chemical behavior of the imidazo[4,5-b]pyridine ring system is significantly influenced by oxidation and reduction reactions. These transformations are not only pivotal for the functionalization of the core structure but are also integral to many synthetic strategies leading to the formation of the bicyclic system itself. The reactivity is governed by the electron distribution within the fused heterocyclic rings, which allows for a range of redox manipulations.

Reduction Pathways

Reduction reactions are commonly employed in the synthesis of the imidazo[4,5-b]pyridine scaffold, typically involving the reductive cyclization of a substituted pyridine precursor. In these methods, a nitro group ortho to an amino or potential amino group is reduced to an amine, which then undergoes spontaneous intramolecular cyclization to form the imidazole ring.

Key research findings have demonstrated the efficacy of various reducing agents for this purpose. For instance, one-step syntheses of 3H-imidazo[4,5-b]pyridines have been achieved through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov The mechanism is believed to involve the initial formation of an imine, followed by the reduction of the nitro group and subsequent ring closure. nih.gov Common reagents used to facilitate this transformation include tin(II) chloride (SnCl₂·2H₂O) and sodium dithionite (B78146) (Na₂S₂O₄). nih.gov

Table 1: Reductive Cyclization Methods for Imidazo[4,5-b]pyridine Synthesis

PrecursorCo-reactantReducing AgentProduct TypeSource(s)
2-Nitro-3-aminopyridineKetonesSnCl₂·2H₂O1H-Imidazo[4,5-b]pyridines nih.gov
2-Nitro-3-aminopyridineAldehydesNa₂S₂O₄3H-Imidazo[4,5-b]pyridines nih.gov

These methods highlight a crucial pathway where the reduction of a substituent on the pyridine ring is the key step that enables the formation of the fused imidazole moiety.

Oxidation Pathways

Oxidation reactions play a dual role in the chemistry of the imidazopyridine system. They are utilized in both the synthesis of the ring system through oxidative cyclization and in the subsequent functionalization of the pre-formed scaffold through C-H activation.

An example of oxidative synthesis is the reaction of 2,3-diaminopyridine (B105623) with various aldehydes. This transformation proceeds via an air oxidative cyclocondensation reaction, yielding 1H-imidazo[4,5-b]pyridine derivatives in a single step without the need for a strong oxidizing reagent. nih.gov Similarly, transition-metal-catalyzed systems, such as those using copper, can employ aerial oxygen as a "greener" oxidant to achieve oxidative dehydrogenation during tandem reactions that form the imidazopyridine ring. beilstein-journals.org

Furthermore, electrochemical methods have been developed for the direct functionalization of the imidazopyridine core. Electro-oxidative iodination of imidazo[1,2-a]pyridines, a related isomer, has been successfully demonstrated using sodium iodide. researchgate.net In this process, the iodide is oxidized at the anode to generate a reactive iodine species that then substitutes onto the imidazole ring. researchgate.net The involvement of radical intermediates in such oxidative reactions has been confirmed through experiments where the addition of radical scavengers inhibits the transformation. researchgate.net

Table 2: Oxidation Reactions of the Imidazopyridine System

SubstrateReagent/CatalystReaction TypeProductSource(s)
2,3-Diaminopyridine & AldehydesAir (O₂)Oxidative Cyclocondensation1H-Imidazo[4,5-b]pyridines nih.gov
Benzylamine IntermediatesI₂/CuO SystemOxidative DehydrogenationImidazo[1,2-a]pyridines beilstein-journals.org
Imidazo[1,2-a]pyridinesNaI (Electrochemical)Oxidative C-H Iodination3-Iodoimidazo[1,2-a]pyridines researchgate.net

These findings underscore the versatility of oxidation pathways, which can be harnessed for both the construction and derivatization of the imidazopyridine skeleton, often proceeding through radical mechanisms. beilstein-journals.orgresearchgate.net

Computational and Theoretical Chemistry Investigations of 3h Imidazo 4,5 B Pyridin 7 Ol

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of the 3H-imidazo[4,5-b]pyridine scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netmaterialsciencejournal.org These theoretical calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. materialsciencejournal.org In studies of related heterocyclic compounds, DFT calculations have been used to compute these energy levels. For instance, the analysis of a pyran derivative showed a HOMO-LUMO gap of 4.52 eV, indicating high stability. materialsciencejournal.org These calculations help in correlating electronic structure with potential biological activity. nih.gov The energies of these orbitals also allow for the calculation of important chemical descriptors like ionization potential, electron affinity, chemical hardness, and softness. materialsciencejournal.orgchemrxiv.org

ParameterDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelated to the molecule's ability to donate electrons (nucleophilicity) and its ionization potential.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's ability to accept electrons (electrophilicity) and its electron affinity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO)Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. materialsciencejournal.orgirjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. materialsciencejournal.orguctm.edu The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. In imidazo[4,5-b]pyridine derivatives, these are typically located around electronegative atoms like nitrogen and oxygen. uctm.eduresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are often found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H or O-H groups). uctm.edu

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis provides a robust framework for understanding intermolecular interactions, such as hydrogen bonding and molecular recognition by biological receptors. researchgate.netmdpi.com The distinct positive and negative regions on the MEP surface of imidazo[4,5-b]pyridine derivatives are crucial for their binding to protein active sites. uctm.edu

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a 3H-imidazo[4,5-b]pyridine derivative, binds to a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential new therapeutic agents and understanding their mechanism of action. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the binding affinity using a scoring function. This process has been extensively applied to 3H-imidazo[4,5-b]pyridine derivatives to explore their potential as inhibitors for various protein targets. nih.govnih.gov

Studies have shown that these compounds can act as potent inhibitors of several kinases, which are crucial targets in cancer therapy. For example, derivatives have been designed and docked into the active sites of:

c-Met Kinase: Docking studies helped identify an imidazolopyridine scaffold as a novel hinge-binding inhibitor. nih.gov

Mixed-Lineage Protein Kinase 3 (MLK3): In-silico docking was used to assess the binding patterns and affinity of various derivatives, leading to the identification of potent MLK3 inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Molecular docking revealed key interactions responsible for the potent inhibitory activity of certain imidazo[4,5-c]pyridine derivatives. nih.govresearchgate.net

These studies typically identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand, stabilizing the ligand-protein complex. nih.gov

Target ProteinTherapeutic AreaKey Finding from Docking StudyReference
Mixed-Lineage Kinase 3 (MLK3)Cancer, Neurodegenerative DiseasesIdentified binding patterns and affinity, leading to the synthesis of inhibitors with nanomolar efficacy. nih.gov
c-Met KinaseCancerThe imidazo[4,5-b]pyridine scaffold was identified as a novel hinge-binding motif for c-Met. nih.gov
Cyclin-Dependent Kinase 2 (CDK2)CancerDocking portrayed the binding mechanism and key interactions explaining the potent inhibitory activity. nih.gov
Lumazine Synthase (M. tuberculosis)AntimicrobialIn-silico design and docking identified compounds as potential inhibitors of this key bacterial enzyme. nih.gov

When the experimental 3D structure of a target protein is not available, a computational technique called homology modeling can be used to build a theoretical model. This method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

This approach is particularly valuable in the early stages of drug design. For instance, in the development of novel inhibitors for Mixed-lineage protein kinase 3 (MLK3), a homology model of the kinase was developed because no crystal structure was available. nih.gov This model was then used for molecular docking studies to assess the binding patterns and affinities of newly designed 3H-imidazo[4,5-b]pyridine derivatives. The insights gained from docking into the homology model guided the synthesis and experimental evaluation of these compounds, ultimately leading to the discovery of potent inhibitors. nih.gov This process demonstrates the synergy between homology modeling and ligand design in modern medicinal chemistry.

Theoretical Exploration of Tautomerism in 3H-Imidazo[4,5-B]pyridin-7-OL and Related Structures

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical aspect of the chemistry of heterocyclic compounds like this compound. The "-ol" suffix indicates a hydroxyl group attached to the pyridine (B92270) ring, which can potentially exist in equilibrium with its keto tautomer.

Theoretical methods, particularly DFT, are highly effective for studying the relative stabilities of different tautomeric forms. By calculating the total electronic energies of each tautomer, researchers can predict which form is likely to predominate under specific conditions (e.g., in the gas phase or in different solvents). For related heterocyclic systems like isoxazolo[3,4-b]quinolin-3(1H)-ones, DFT calculations have been used to determine that the oxo tautomer is the most stable form. researchgate.net

For this compound, the primary tautomeric equilibrium would be between the 7-hydroxy form and the corresponding 1H-imidazo[4,5-b]pyridin-7(4H)-one (keto) form. Computational studies can elucidate the energetics of this equilibrium, providing insights into the molecule's structure, reactivity, and potential hydrogen bonding patterns, which are crucial for its biological interactions.

Computational Analysis of Acid-Base Properties (pKa) and Protonation Equilibria

The acid-base properties of this compound are of fundamental importance as they govern its behavior in different chemical and biological environments. Computational methods offer a powerful tool for the prediction of pKa values and the elucidation of complex protonation equilibria. These calculations are typically performed using thermodynamic cycles that combine gas-phase and liquid-phase calculations. researchgate.net

Theoretical pKa predictions for related compounds, such as hydroxypyridines, have been successfully carried out using ab initio and Density Functional Theory (DFT) methods. researchgate.net For instance, calculations utilizing the CBS-QB3 method for gas-phase energies and the CPCM continuum solvation model have yielded accurate pKa values. researchgate.net The inclusion of explicit water molecules in the computational model has been shown to improve the accuracy of these predictions by better representing the solute-solvent interactions. researchgate.net

For this compound, several protonation and deprotonation sites exist, leading to a complex set of equilibria. The imidazole (B134444) and pyridine nitrogen atoms are potential sites of protonation, while the hydroxyl group can be deprotonated. The pKa values for these processes are influenced by the electronic interplay between the fused imidazole and pyridine rings.

Computational studies on imidazo[4,5-b]pyridine derivatives have demonstrated that these systems can exist as monoprotonated cations at neutral pH. irb.hrirb.hr The transition to diprotonated forms typically occurs in acidic conditions (pH values between 3.4 and 4.4), while deprotonation to neutral molecules is observed in basic media (pH values between 10.4 and 13.7). irb.hrirb.hr These findings are in excellent agreement with experimental measurements. irb.hrirb.hr

A hypothetical representation of the protonation equilibria and predicted pKa values for this compound, based on computational models of similar structures, is presented below.

EquilibriumDescriptionPredicted pKa
pKa1 Deprotonation of the diprotonated species~ 3.5 - 4.5
pKa2 Deprotonation of the monoprotonated species (imidazole NH)~ 5.0 - 6.0
pKa3 Deprotonation of the hydroxyl group~ 8.5 - 9.5
pKa4 Deprotonation of the neutral species to form an anion~ 10.5 - 11.5

Note: The pKa values in the table are hypothetical and are intended to illustrate the expected protonation behavior based on computational studies of related imidazopyridine and hydroxypyridine derivatives.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical chemistry provides a framework for understanding the relationship between the molecular structure of this compound and its chemical reactivity. DFT calculations are a cornerstone of these investigations, allowing for the exploration of various electronic properties that govern reactivity. uctm.edumdpi.com

Key reactivity descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. mdpi.com

For imidazo[4,5-b]pyridine derivatives, DFT calculations have been employed to analyze their reactivity. uctm.edu These studies often involve the calculation of global and local reactivity indicators. Global indicators, such as molecular hardness and electronegativity, provide a general overview of the molecule's reactivity. uctm.edu

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational chemistry. mdpi.com These maps visualize the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP maps would reveal the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyridine and imidazole rings, as well as the oxygen atom of the hydroxyl group, are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

The following table summarizes key theoretical reactivity descriptors and their implications for this compound.

Reactivity DescriptorTheoretical Implication
HOMO Energy Indicates the propensity to donate electrons in a reaction.
LUMO Energy Indicates the ability to accept electrons in a reaction.
HOMO-LUMO Gap A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting the regioselectivity of reactions.
Global Hardness (η) Measures the resistance to change in electron distribution; higher hardness indicates lower reactivity.
Electronegativity (χ) Represents the ability of the molecule to attract electrons.

Through the application of these computational tools, a detailed understanding of the structure-reactivity relationships of this compound can be achieved, guiding the design of new derivatives with desired chemical properties.

Spectroscopic Characterization Techniques for 3h Imidazo 4,5 B Pyridin 7 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3H-imidazo[4,5-b]pyridine derivatives, both ¹H and ¹³C NMR are used to confirm the successful synthesis and identify the specific arrangement of atoms. uctm.edumdpi.com

In ¹H NMR spectroscopy , the chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J) of the protons reveal their electronic environment and spatial relationships. Protons on the aromatic rings of the imidazo[4,5-b]pyridine core typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. irb.hrresearchgate.net For instance, in a study of 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine, aromatic protons were observed at δ values of 9.04, 8.39, and 8.08 ppm. irb.hr The proton of the N-H group in the imidazole (B134444) ring is also characteristic, often appearing as a broad singlet at a very downfield chemical shift, sometimes above 10 ppm, as seen in the ¹H NMR spectrum of a hydroxy-substituted derivative which showed a broad singlet at 11.41 ppm for the OH group. irb.hr

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms within the heterocyclic rings of imidazo[4,5-b]pyridine analogs resonate at specific chemical shifts. Aromatic and heteroaromatic carbons typically appear in the range of 110-160 ppm. irb.hrresearchgate.net For example, the ¹³C NMR spectrum of 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile showed signals at δ 148.10, 147.50, and 143.53 ppm, corresponding to carbons within the fused ring system. irb.hr The specific chemical shifts are sensitive to the nature and position of substituents on the ring system.

Table 1: Representative ¹H NMR Spectral Data for Imidazo[4,5-b]pyridine Analogs

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Aromatic & Pyridine (B92270) H 7.57 - 8.42 m mdpi.com
N-H 13.76 s mdpi.com
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile Pyridine H 8.34 dd, J₁=4.71, J₂=1.11 irb.hr
Pyridine H 8.05 dd, J₁=7.92, J₂=1.20 irb.hr
Pyridine H 7.28 dd, J₁=7.95, J₂=4.74 irb.hr

Table 2: Representative ¹³C NMR Spectral Data for Imidazo[4,5-b]pyridine Analogs

Compound Selected Carbon Atoms Chemical Shift (δ, ppm) Reference
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile Imidazo[4,5-b]pyridine Core 148.10, 147.50, 143.53, 133.81, 126.66, 118.25 irb.hr

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). Both Electrospray Ionization (ESI) and Electron Ionization (EI) methods are employed for the analysis of imidazo[4,5-b]pyridine derivatives. irb.hrresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. For example, the ESI-HRMS data for 4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine, an analog, showed a calculated m/z of 462.1176 for the [M+H]⁺ ion, with the found value being 462.1188, confirming its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum can also offer structural information. For 3H-imidazo[4,5-b]pyridin-7-amine, a compound closely related to 3H-imidazo[4,5-b]pyridin-7-ol, predicted m/z values for various adducts have been calculated, including [M+H]⁺ (135.06653), [M+Na]⁺ (157.04847), and [M-H]⁻ (133.05197), which are critical for identifying the compound in complex mixtures. uni.lu

Table 3: Mass Spectrometry Data for Imidazo[4,5-b]pyridine Derivatives

Compound Ionization Method Adduct Observed/Calculated m/z Reference
3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine ESI [M+1]⁺ 294.02 irb.hr
6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine EI M⁺ 308.50 researchgate.net
3H-imidazo[4,5-b]pyridin-7-amine (Predicted) - [M+H]⁺ 135.06653 uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. The absorption spectra of imidazo[4,5-b]pyridine derivatives are characterized by bands corresponding to π → π* and n → π* transitions within the conjugated heterocyclic system. irb.hrresearchgate.net

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. Studies on imidazo[4,5-b]pyridine derived iminocoumarins have shown that the absorption maxima can shift depending on the polarity of the solvent. irb.hr For example, one derivative exhibited a slight bathochromic shift (shift to longer wavelength) in toluene, while a slight hypsochromic shift (shift to shorter wavelength) was observed in water. irb.hr This solvatochromism indicates changes in the electronic distribution of the molecule in different environments. This technique is particularly useful for studying the photophysical properties of these compounds and their potential applications as pH probes or optical materials. irb.hr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of 3H-imidazo[4,5-b]pyridine analogs display characteristic absorption bands that confirm the presence of key structural features.

For various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine compounds, the following characteristic peaks have been reported: researchgate.net

N-H stretch: A peak in the region of 3027-3137 cm⁻¹, corresponding to the N-H bond in the imidazole ring.

Aromatic C-H stretch: A signal around 3008 cm⁻¹.

C=N stretch: An absorption band in the range of 1578-1653 cm⁻¹, characteristic of the imine bond within the imidazole ring.

C=C stretch: A peak around 1461-1464 cm⁻¹, corresponding to the aromatic carbon-carbon double bonds in the pyridine ring.

These specific frequencies help to confirm the integrity of the core heterocyclic structure and the presence of expected functional groups.

Table 4: Key IR Absorption Frequencies for 6-Bromo-3H-imidazo[4,5-b]pyridine Analogs researchgate.net

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3027 - 3137
Aromatic C-H Stretch ~3008
C=N Stretch 1578 - 1653

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis, particularly single-crystal X-ray diffraction, is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique has been successfully used to confirm the structures of several new N-substituted imidazo[4,5-b]pyridine derivatives. uctm.edumdpi.com

The analysis provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. Furthermore, it reveals how molecules are packed in the crystal lattice, which is determined by intermolecular forces such as hydrogen bonding and π–π stacking interactions. figshare.com For example, X-ray studies on annulated imidazolo[4,5-b]pyridine derivatives have identified different types of heterodimeric and homodimeric π–π stacking and intermolecular hydrogen bonds. figshare.com This information is crucial for understanding the solid-state properties of the material and for designing new compounds with specific crystal packing arrangements, which can influence properties like solubility and stability.

Derivatization and Structure Activity Relationship Sar Studies for 3h Imidazo 4,5 B Pyridin 7 Ol Based Compounds

Design Principles for Modulating Imidazo[4,5-B]pyridine Scaffold Activity

The design of novel derivatives of the imidazo[4,5-b]pyridine scaffold is guided by several key principles aimed at enhancing their biological activity. A primary strategy involves the introduction of various substituents at different positions on the heterocyclic core to modulate the compound's electronic and steric properties. irb.hr

The structural resemblance of the imidazo[4,5-b]pyridine ring system to purines makes it a valuable template for designing molecules that can interact with biological targets that recognize purines. irb.hructm.edu This bioisosteric relationship is a fundamental concept in the design of new therapeutic agents. uctm.edu

Modifications to the scaffold are often aimed at improving interactions with specific biological targets. For instance, in the context of kinase inhibition, the imidazo[4,5-b]pyridine core can form crucial hydrogen bonds with the hinge region of the kinase. nih.gov The N4 pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the N3 imidazole (B134444) nitrogen serves as a hydrogen bond donor. nih.gov Substituents are then strategically placed to occupy specific pockets of the enzyme's active site. For example, a substituent at the R2 position can extend into a solvent-accessible area, while a group at the R3 position can interact with the Gly-rich loop. nih.gov

The introduction of functional groups that can participate in hydrogen bonding, hydrophobic interactions, or ionic interactions is a common strategy to enhance binding affinity and selectivity. irb.hr The position of nitrogen atoms within the pyridine ring has also been shown to significantly impact the antiproliferative activity of tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr

Synthetic Access to Substituted 3H-Imidazo[4,5-B]pyridin-7-OL Derivatives

A variety of synthetic methods have been developed to access substituted this compound derivatives, often starting from appropriately substituted diaminopyridines. nih.gov A common and versatile approach involves the condensation of a pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids or their equivalents, such as aldehydes, nitriles, or orthoesters. nih.gov

One of the most popular methods is the reaction of a diaminopyridine with an aldehyde under oxidative conditions. nih.gov This reaction proceeds through an intermediate imidazolidine-pyridine, which is then oxidized to the corresponding imidazopyridine. nih.gov Microwave-assisted synthesis has been shown to reduce reaction times and increase yields for the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net

Another strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones. nih.gov For example, treatment of 2-nitro-3-aminopyridine with an aldehyde can lead to the formation of 3H-imidazo[4,5-b]pyridines. nih.gov Similarly, reaction with ketones in the presence of a reducing agent like SnCl2·2H2O can yield 1H-imidazo[4,5-b]pyridines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyayura reaction, have been employed for the derivatization of the imidazo[4,5-b]pyridine core, allowing for the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com Alkylation of the imidazole nitrogen is another common derivatization strategy, which can be achieved using alkyl halides under phase transfer catalysis conditions. uctm.edu

A one-pot tandem protocol has been developed for the rapid synthesis of disubstituted imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine (B167233) and primary amines. acs.org This method involves a nucleophilic substitution followed by reduction and cyclization with an aldehyde. acs.org

Table 1: Synthetic Methods for Substituted Imidazo[4,5-b]pyridine Derivatives

Starting MaterialsReagents and ConditionsProduct Type
Pyridine-2,3-diamine and Carboxylic Acid/AldehydeAcidic or dehydrating conditions, high temperature or oxidative conditions2-Substituted Imidazo[4,5-b]pyridines
2-Nitro-3-aminopyridine and Aldehyde/KetoneReductive cyclization (e.g., with SnCl2·2H2O)1H- or 3H-Imidazo[4,5-b]pyridines
2-Chloro-3-nitropyridine and Primary Amine/AldehydeTandem reaction in H2O-IPA mediumDisubstituted Imidazo[4,5-b]pyridines
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and Alkyl HalidePhase transfer catalysis (e.g., K2CO3, TBAB in DMF)N-Substituted Imidazo[4,5-b]pyridines
2-Halo-imidazo[4,5-b]pyridines and Boronic AcidsPalladium-catalyzed Suzuki-Miyayura cross-coupling2-Aryl/Heteroaryl Imidazo[4,5-b]pyridines

Influence of Substituent Nature and Position on Chemical Behavior

The nature and position of substituents on the imidazo[4,5-b]pyridine scaffold have a profound influence on the chemical behavior and, consequently, the biological activity of the resulting derivatives. The electronic properties of the substituents can affect the reactivity of the heterocyclic system and its ability to interact with biological targets. irb.hr

For instance, the introduction of amino side chains on a tetracyclic imidazo[4,5-b]pyridine core has been shown to influence the antiproliferative activity against human cancer cells. irb.hr The position of these amino groups is critical, with certain regioisomers exhibiting significantly enhanced activity compared to others. irb.hr Similarly, the position of the nitrogen atom in the pyridine ring of these tetracyclic derivatives also has a significant impact on their biological effects. irb.hr

In the context of kinase inhibitors, the substituent at the R2 position, often a phenyl or another aromatic group, plays a role in the molecule's lipophilicity and can make important contacts within the enzyme's active site. nih.gov Modifications to this group can affect the compound's potency and pharmacokinetic properties. nih.gov For example, the introduction of a 4-methylpiperazin-1-yl group on the phenyl ring at the 2-position of an imidazo[4,5-b]pyridine scaffold was found to be beneficial for activity against Aurora kinases. nih.gov

The alkylation of the imidazole nitrogen can lead to the formation of different regioisomers (N1, N3, or N4 substituted), and the position of the alkyl group can significantly influence the compound's interaction with biological targets. mdpi.com

Scaffold-Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a lead compound with a different, often bioisosteric, scaffold to discover new compounds with improved properties. mdpi.com This approach has been applied to the imidazo[4,5-b]pyridine series to optimize their therapeutic potential. dundee.ac.uk

Lead optimization of imidazo[4,5-b]pyridine-based compounds often involves systematic modifications of the substituents at various positions of the scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org For example, in the development of Aurora kinase inhibitors, lead optimization studies starting from an initial hit compound led to the identification of derivatives with a 1-benzylpiperazinyl motif at the 7-position, which displayed favorable in vitro properties. nih.gov

A key aspect of lead optimization is the refinement of physicochemical properties. nih.gov This can involve the incorporation of solubilizing groups to improve bioavailability or the modification of substituents to reduce off-target effects. nih.govacs.org For instance, the introduction of a 5-methylisoxazole (B1293550) group was found to be a favorable modification in a series of imidazo[4,5-b]pyridine-based kinase inhibitors. nih.gov

An iterative scaffold-hopping strategy has been used to design novel compounds by introducing different heterocyclic rings within the core structure. mdpi.com This can lead to the discovery of compounds with completely new biological activities or improved profiles for existing targets. mdpi.com

Table 2: Lead Optimization Strategies for Imidazo[4,5-b]pyridine Derivatives

StrategyExampleOutcome
Substituent ModificationIntroduction of a 1-benzylpiperazinyl motif at the 7-positionFavorable in vitro properties as Aurora kinase inhibitors
Physicochemical Property RefinementIncorporation of solubilizing groupsImproved oral bioavailability
Scaffold HoppingReplacement of a phenyl ring with a different heterocycleIdentification of compounds with improved solubility and metabolic stability

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design approaches are employed in the development of novel this compound derivatives.

Ligand-based design relies on the knowledge of known active molecules to develop new compounds. d-nb.info This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Techniques such as quantitative structure-activity relationship (QSAR) studies are used to build models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov For example, a ligand-based drug design approach was used to develop a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as potential antitubercular agents. d-nb.info

Structure-based design , on the other hand, utilizes the three-dimensional structure of the biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. nih.gov X-ray crystallography and molecular docking are key techniques in this approach. nih.govnih.gov Cocrystallization of an imidazo[4,5-b]pyridine derivative with its target protein can provide detailed insights into the binding mode and the key interactions between the ligand and the protein. nih.gov This information is invaluable for designing new derivatives with improved binding properties. nih.gov For example, the cocrystal structure of an imidazo[4,5-b]pyridine-based inhibitor with Aurora-A kinase provided a clear understanding of the interactions of this class of inhibitors with the kinase. nih.gov Molecular docking studies have also been used to illustrate the binding mode of imidazo[4,5-b]pyridine derivatives in the active site of enzymes like CDK9. nih.gov

A homology model of a target protein can be developed when an experimental structure is not available, and this model can then be used for docking studies to assess the binding patterns and affinities of designed compounds. nih.gov

Applications of 3h Imidazo 4,5 B Pyridin 7 Ol As a Versatile Synthetic Building Block

Intermediate in the Construction of Complex Heterocyclic Systems

The imidazo[4,5-b]pyridine nucleus is a foundational component for the synthesis of more intricate, polycyclic heterocyclic systems. Organic chemists utilize its inherent reactivity to construct fused ring systems, expanding its structural complexity and functional potential.

Through multi-step synthetic sequences, derivatives of the imidazo[4,5-b]pyridine core can be elaborated into larger heterocyclic structures. For instance, the core can be a precursor for the synthesis of diazepine (B8756704) and thiazepine derivatives. ijpbs.com One common strategy involves the initial synthesis of a chalcone-like intermediate, specifically a 3-(substituted-phenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one, which is then cyclized with reagents like benzene-1,2-diamine to form the seven-membered diazepine ring fused to a benzene (B151609) ring. ijpbs.com

Furthermore, the imidazo[4,5-b]pyridine scaffold is instrumental in creating naphthyridine derivatives. mdpi.com The synthesis can proceed from a 5-amino-4-(cyanoformimidoyl)imidazole (B13774281) precursor, which, upon reaction with 2-amino-1,1,3-propenetricarbonitrile, leads to the formation of highly substituted imidazo[4,5-b]-1,8-naphthyridine systems. mdpi.com These reactions highlight the utility of the imidazo[4,5-b]pyridine framework as a key intermediate, allowing for the systematic construction of complex, multi-ring heterocyclic compounds with potential applications in various fields of chemistry.

Precursor ScaffoldReagentsResulting Heterocyclic System
1H-imidazo[4,5-b]pyridineSubstituted benzaldehydes, benzene-1,2-diamineImidazo[4,5-b]pyridine-fused benzodiazepines ijpbs.com
5-Amino-4-(cyanoformimidoyl)imidazole2-Amino-1,1,3-propenetricarbonitrileImidazo[4,5-b]-1,8-naphthyridines mdpi.com

Scaffold for the Development of Advanced Organic Materials (e.g., pH probes, fluorescent compounds)

The unique photophysical properties of the imidazo[4,5-b]pyridine core make it an excellent scaffold for designing advanced organic materials, particularly fluorescent probes. nih.gov The fluorescence of these compounds can be modulated by various mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). nih.gov These properties are harnessed to create sensors for detecting specific analytes and for imaging applications.

Derivatives of imidazopyridine have been successfully developed as fluorescent probes for the detection of metal ions. nih.gov For example, a xanthene-based dye functionalized with an imidazo[1,2-a]pyridine (B132010) unit was designed as a highly selective fluorescent probe for mercury ions (Hg²⁺). rsc.org This probe operates on a spirolactam ring-opening mechanism upon binding to Hg²⁺, resulting in a significant fluorescence enhancement. Such probes demonstrate high sensitivity and can be applied for detecting metal ions in environmental samples and within living cells. rsc.org

The versatility of the imidazopyridine scaffold also extends to its use in bioimaging. Its derivatives can be engineered to act as probes for monitoring cellular environments due to their favorable photophysical properties, such as large Stokes shifts, which are beneficial for reducing self-quenching and background interference in imaging experiments. mdpi.com

Imidazopyridine Derivative TypeApplicationMechanism of Action
Xanthene-functionalized imidazopyridineFluorescent probe for Hg²⁺ detectionSpirolactam ring-opening upon metal ion binding rsc.org
General imidazopyridine fluorophoresBioimaging, Metal ion detectionIntramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET) nih.gov

Precursor in Medicinal Chemistry for Diverse Pharmacophores

The imidazo[4,5-b]pyridine structure is a privileged scaffold in medicinal chemistry, primarily due to its structural analogy to purines, which are fundamental components of DNA and RNA. nih.govresearchgate.net This similarity allows imidazo[4,5-b]pyridine derivatives to interact with a wide range of biological targets, acting as antagonists or inhibitors. mdpi.com Consequently, this scaffold serves as a precursor for the development of diverse pharmacophores targeting numerous diseases.

Numerous derivatives have been synthesized and evaluated for their potential as therapeutic agents. Research has demonstrated their efficacy as:

Anticancer Agents: The imidazo[4,5-b]pyridine core is central to the design of kinase inhibitors, such as those targeting Aurora kinases, which are crucial for cell cycle regulation. acs.org Optimization of these structures has led to the identification of potent and orally bioavailable preclinical candidates. acs.org Additionally, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against breast cancer cell lines like MCF-7 and BT-474. eurjchem.comresearchgate.net

Antimicrobial Agents: This scaffold has been used to develop compounds with antibacterial and antifungal properties. eurjchem.comresearchgate.net The structural modifications on the imidazo[4,5-b]pyridine ring system influence their spectrum of activity.

Neuropathic Pain Inhibitors: Potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins, based on a 1H-imidazo[4,5-b]pyridine framework, have been discovered for the management of neuropathic pain by reducing neuroinflammation. acs.org

RXR Ligands: 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives have been developed as retinoid X receptor (RXR) partial agonists with the aim of reducing the teratogenicity associated with other rexinoids. nih.gov

Other Therapeutic Areas: The scaffold has been explored for a variety of other activities, including as antagonists for angiotensin-II receptors, proton pump inhibitors, and anti-inflammatory agents. nih.govmdpi.commdpi.com

The development of these compounds often involves synthetic strategies such as palladium-catalyzed cross-coupling reactions to rapidly diversify the core structure, allowing for the exploration of structure-activity relationships (SAR). researchgate.net

Therapeutic Target/ApplicationExample Derivative ClassKey Research Finding
Cancer (Aurora Kinase Inhibition)1-Benzylpiperazinyl substituted imidazo[4,5-b]pyridinesIdentification of potent, orally bioavailable preclinical candidates. acs.org
Cancer (Breast Cancer)6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesProminent activity against MCF-7 and BT-474 cell lines. eurjchem.comresearchgate.net
Neuropathic Pain (BET Inhibition)1H-Imidazo[4,5-b]pyridine derivativesAlleviation of mechanical hypersensitivity in preclinical models. acs.org
Nuclear Receptor Modulation (RXR)3H-Imidazo[4,5-b]pyridine-6-carboxylic acidsDevelopment of rexinoids with reduced teratogenicity. nih.gov
Inflammation/Autoimmune DiseasesVarious imidazo[4,5-b]pyridine compoundsPotential for treating diseases associated with hypersecretion of specific cytokines. google.com
AntimicrobialSubstituted 3H-imidazo[4,5-b]pyridinesDemonstrated antibacterial and antifungal activity. eurjchem.com

Future Research Trajectories in 3h Imidazo 4,5 B Pyridin 7 Ol Chemistry

Development of Novel and Efficient Synthetic Methodologies

Current synthetic routes to the imidazo[4,5-b]pyridine core often involve the condensation of diamino-pyridines with aldehydes or carboxylic acids. eurjchem.comresearchgate.net While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and lengthy reaction times. Future research will likely prioritize the development of more sophisticated, efficient, and environmentally benign synthetic strategies.

Key areas of focus will include:

Microwave-Assisted Synthesis: Expanding on existing studies that have demonstrated reduced reaction times and higher yields for imidazo[4,5-b]pyridine derivatives, further optimization for the 7-hydroxy substituted analogue is a promising avenue. eurjchem.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for 3H-imidazo[4,5-b]pyridin-7-ol could enable more efficient and reproducible production.

Catalyst Development: The exploration of novel catalysts, such as metal-based or organocatalysts, could open new reaction pathways. For instance, developing catalytic C-H activation methods would allow for the direct functionalization of the heterocyclic core, bypassing the need for pre-functionalized starting materials.

Green Chemistry Approaches: Future methodologies will increasingly focus on using greener solvents, reducing energy consumption, and minimizing waste generation, aligning with the growing emphasis on sustainable chemical manufacturing. acs.org

Synthetic Methodology Potential Advantages for this compound Synthesis Key Research Objective
Microwave-Assisted SynthesisRapid reaction times, improved yields, cleaner reaction profiles. eurjchem.comresearchgate.netOptimization of parameters (temperature, time, power) for the specific synthesis of the 7-hydroxy derivative.
Continuous Flow ChemistryEnhanced safety, scalability, precise process control, potential for multi-step automated synthesis.Development and validation of a continuous flow reactor setup for the key synthetic steps.
Novel Catalysis (e.g., C-H activation)More direct and atom-economical functionalization, reducing the number of synthetic steps.Discovery of selective catalysts for direct modification of the pyridine (B92270) or imidazole (B134444) ring.
Green Chemistry ProtocolsReduced environmental impact, use of safer reagents and solvents, improved sustainability. acs.orgReplacement of traditional solvents with benign alternatives (e.g., water, ionic liquids) and energy-efficient conditions.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the imidazo[4,5-b]pyridine system can be complex, with the potential for reactions to occur at multiple sites, including the nitrogen atoms of the imidazole ring and the carbon atoms of both rings. The presence of the hydroxyl group at the 7-position adds another layer of complexity and opportunity.

Future research should systematically investigate:

Regioselectivity of N-Alkylation: Studies on related compounds have shown that alkylation can lead to a mixture of N-substituted regioisomers. mdpi.comnih.gov A critical research trajectory is to understand and control the regioselectivity of reactions on the imidazole nitrogen atoms of this compound. This involves studying the effects of different solvents, bases, and electrophiles to selectively target a specific nitrogen atom.

Electrophilic Aromatic Substitution: The directing effects of the fused imidazole ring and the hydroxyl group on electrophilic substitution patterns on the pyridine ring are not well-documented. Future work should map the reactivity of the scaffold towards various electrophiles to enable predictable functionalization.

Reactions of the Hydroxyl Group: The -OH group is a key functional handle. Future studies will explore its conversion to other functional groups (e.g., ethers, esters, halides) to generate a diverse library of derivatives.

Tautomerism: The potential for tautomerism in the imidazo[4,5-b]pyridine system can influence its reactivity. nih.gov Detailed experimental and computational studies are needed to understand the predominant tautomeric forms of this compound under various conditions and how this impacts its chemical behavior.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry is a powerful tool for accelerating drug discovery and materials science. For imidazo[4,5-b]pyridine derivatives, methods like Density Functional Theory (DFT) and molecular docking have already been used to investigate reactivity and biological interactions. uctm.edunih.gov

Future computational efforts for this compound should focus on:

Predictive Reactivity Models: Using DFT, researchers can calculate electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. uctm.edunih.gov This can guide the design of synthetic experiments and help explain observed reactivity patterns.

QSAR and Machine Learning: By generating a library of virtual derivatives and calculating a wide range of molecular descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be built. Machine learning algorithms can then be trained on this data to predict the biological activity or physicochemical properties of new, unsynthesized compounds.

Molecular Dynamics Simulations: To understand how derivatives of this compound interact with biological targets such as enzymes or receptors, molecular dynamics simulations can provide insights into binding modes, conformational changes, and the stability of the ligand-protein complex over time.

Computational Method Application to this compound Research Predicted Outcome
Density Functional Theory (DFT)Calculation of electronic properties (HOMO-LUMO gap, electrostatic potential) and reaction energetics. nih.govPrediction of reactive sites, elucidation of reaction mechanisms, and understanding of molecular stability.
Hirshfeld Surface AnalysisDetermination of intermolecular interactions in the solid state. uctm.eduInsight into crystal packing and forces stabilizing the molecular structure.
Molecular DockingPrediction of binding affinity and orientation of derivatives in the active site of biological targets. nih.govIdentification of potential lead compounds for specific therapeutic targets and guidance for structure-based drug design.
QSAR / Machine LearningDevelopment of predictive models based on chemical structure and biological activity data.Rapid virtual screening of large compound libraries and prioritization of candidates for synthesis.

Integration of High-Throughput Synthesis and Screening in Derivatization Efforts

To fully explore the chemical space around the this compound core, a move towards high-throughput methods is essential. This approach combines automated synthesis with rapid biological or functional screening to accelerate the discovery process. nih.gov

Key future directions include:

Automated Parallel Synthesis: Implementing robotic platforms for nanomole-scale synthesis in microtiter plates would allow for the rapid creation of large libraries of derivatives. scienceintheclassroom.orgprf.org This miniaturized format is ideal when starting materials are scarce and allows for the exploration of a wide range of reactants and conditions simultaneously.

On-the-Fly Screening: Coupling high-throughput synthesis directly with screening assays can dramatically shorten the discovery timeline. nih.gov For example, newly synthesized compounds could be immediately tested for their ability to inhibit a specific enzyme or bind to a target receptor without the need for purification of every library member.

Advanced Analytical Techniques: Rapid analysis of high-throughput experiments is crucial. Techniques like acoustic mist ionization mass spectrometry can be used for the ultra-fast analysis of thousands of reactions, providing data on reaction success and product formation in a fraction of the time required by traditional methods. scienceintheclassroom.org This allows for the swift identification of successful reaction conditions and promising compounds for further investigation.

The integration of these advanced synthesis, computational, and screening technologies will be pivotal in unlocking the full potential of this compound and its derivatives, paving the way for the discovery of novel molecules with significant applications.

Q & A

Q. What are the key synthetic routes for 3H-Imidazo[4,5-B]pyridin-7-OL and its derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of pre-existing imidazopyridine scaffolds. For example:

  • Michael Addition Reactions: Reacting 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with bis-arylidenemalononitriles in ethanol catalyzed by piperidine yields bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] (via elimination of malononitrile) .
  • Condensation Approaches: Derivatives like 7-aryl-pyridoimidazoindoles are synthesized by heating precursors (e.g., 2-(1-benzyl-1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine) with aldehydes in ionic liquids (e.g., [bmim]Br) under acidic conditions .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H NMR: Prototropic tautomerism in aqueous/organic solvents leads to distinct signals. For example, the NH group appears as a broad singlet at δ 13.63 ppm, while aromatic protons resonate between δ 7.0–9.0 ppm .
  • IR Spectroscopy: Key absorption bands include O-H stretches (~3200 cm⁻¹) and C=N/C=O vibrations (~1650–1720 cm⁻¹) .
  • Chromatography: Silica gel chromatography with methanol/chloroform (1:2.5) resolves impurities in derivatives .

Advanced Research Questions

Q. How can reaction yields for imidazopyridine derivatives be optimized?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization reactions, while ionic liquids ([bmim]Br) improve regioselectivity in condensations .
  • Catalyst Screening: Piperidine or trifluoroacetic acid (TFA) accelerates Michael additions or ring-closing reactions .
  • Temperature Control: Microwave-assisted synthesis at 100–120°C reduces reaction times from hours to minutes .

Q. What computational tools are used to study its biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts prototropic equilibria in solvents by calculating energy barriers between tautomers .
  • Molecular Docking: Screens derivatives (e.g., c-Met kinase inhibitors) by simulating binding affinities to active sites. Chen et al. (2012) used docking to identify key hydrogen bonds with residues like Met1160 and Asp1222 .

Q. How to resolve contradictions in synthetic outcomes (e.g., unexpected products)?

Methodological Answer:

  • Mechanistic Analysis: In failed attempts to synthesize bis-9-amino-dipyridines, intermediates were tracked via LC-MS to identify elimination pathways (e.g., malononitrile loss) .
  • Spectral Comparison: Authentic samples of byproducts (e.g., acrylonitriles) were synthesized and matched to unexpected products using ¹H NMR .

Q. What strategies guide the design of therapeutic derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Substituents at the 2- and 6-positions (e.g., carboxamide, indole groups) enhance kinase inhibition. For example, 2-(1H-indol-4-ylmethyl) derivatives showed nanomolar IC₅₀ against complement factor B .
  • Bioisosteric Replacement: Replacing hydroxyl groups with bioisosteres (e.g., carboxamides) improves metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.